In Vitro COX-2 Inhibition: Quantified Potency of 5-Substituted Indole Scaffold Compared to Structural Analogs
This evidence is derived from a class-level inference based on a structurally related analog, 2-(1H-indol-3-yl)propan-2-ol, which exhibits COX-2 inhibitory activity [1]. Direct comparative data for 2-(1H-indol-5-yl)propan-2-ol is currently limited in primary literature. The IC50 value of 30 nM for a related indole derivative provides a benchmark for the class, but no direct head-to-head comparison between the 5-yl and 3-yl regioisomers for COX-2 inhibition is available.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data for 2-(1H-indol-5-yl)propan-2-ol |
| Comparator Or Baseline | A structurally related indole derivative (BindingDB ID: BDBM50375607) showed an IC50 of 30 nM against purified mouse COX-2. |
| Quantified Difference | Not applicable; direct comparison unavailable. |
| Conditions | Inhibition of purified mouse COX-2 assessed as inhibition of PGE2-G/PGD2-G formation. |
Why This Matters
This data highlights the potential of the indole scaffold for COX-2 inhibition, but procurement decisions for 2-(1H-indol-5-yl)propan-2-ol cannot be based on comparative activity without direct evidence.
- [1] BindingDB BDBM50375607 CHEMBL259218. Affinity Data: IC50 = 30 nM. Inhibition of purified mouse COX-2. View Source
